An In-depth Technical Guide on the Synthesis and Characterization of 4-(bromomethyl)-2,6-dimethylphenol
An In-depth Technical Guide on the Synthesis and Characterization of 4-(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2,6-dimethylphenol (CAS No. 45952-56-5), a versatile bifunctional molecule with potential applications in organic synthesis and drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document combines available information with theoretically proposed methodologies and expected characterization data. It is designed to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.
Introduction
4-(bromomethyl)-2,6-dimethylphenol, also known as 3,5-dimethyl-4-hydroxybenzyl bromide, is an aromatic compound featuring a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules. The sterically hindered phenolic moiety and the reactive benzylic position allow for selective functionalization, making it an attractive building block for creating novel chemical entities. This guide outlines a proposed synthetic route, predicted and expected analytical characteristics, and potential chemical transformations of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(bromomethyl)-2,6-dimethylphenol is presented in Table 1. This data is compiled from available chemical databases and theoretical predictions.
| Property | Value | Reference |
| CAS Number | 45952-56-5 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ~95% (as supplied by vendors) | [2] |
| LogP | 2.90 (predicted) | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 1. Physicochemical properties of 4-(bromomethyl)-2,6-dimethylphenol.
Synthesis of 4-(bromomethyl)-2,6-dimethylphenol
Proposed Synthetic Protocol: Benzylic Bromination of 2,4,6-Trimethylphenol
The selective bromination of the benzylic methyl group at the 4-position of 2,4,6-trimethylphenol can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is standard for such reactions to minimize side reactions.
Reaction Scheme:
Figure 1. Proposed synthesis workflow for 4-(bromomethyl)-2,6-dimethylphenol.
Experimental Procedure (Proposed):
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trimethylphenol (1.0 eq.).
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Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 0.1-0.2 M).
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Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.05 eq.).
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The reaction mixture is heated to reflux (or irradiated with a UV lamp) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
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Upon completion, the reaction mixture is cooled to room temperature.
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The succinimide byproduct is removed by filtration.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-(bromomethyl)-2,6-dimethylphenol.
Characterization of 4-(bromomethyl)-2,6-dimethylphenol
As experimental spectra for 4-(bromomethyl)-2,6-dimethylphenol are not widely published, this section provides predicted and expected data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts in CDCl₃ are summarized in Tables 2 and 3, respectively.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-CH₃ | ~2.2 | Singlet | 6H |
| CH₂Br | ~4.5 | Singlet | 2H |
| OH | ~4.5-5.5 | Singlet (broad) | 1H |
| Ar-H | ~6.9-7.1 | Singlet | 2H |
Table 2. Predicted ¹H NMR data for 4-(bromomethyl)-2,6-dimethylphenol in CDCl₃.[2]
| Carbon | Expected Chemical Shift (ppm) |
| Ar-CH₃ | ~16 |
| CH₂Br | ~35 |
| C-CH₃ | ~128-132 |
| C-H | ~129 |
| C-CH₂Br | ~130 |
| C-OH | ~150-155 |
Table 3. Predicted ¹³C NMR data for 4-(bromomethyl)-2,6-dimethylphenol.[2]
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for 4-(bromomethyl)-2,6-dimethylphenol are listed in Table 4.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 (broad) | Phenolic hydroxyl group |
| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |
| C-H stretch (aliphatic) | 2850-3000 | Methyl and methylene C-H bonds |
| C=C stretch (aromatic) | 1500-1600 | Aromatic ring |
| C-O stretch | 1200-1260 | Phenolic C-O bond |
| C-Br stretch | 500-600 | Alkyl bromide |
Table 4. Expected characteristic IR absorption bands for 4-(bromomethyl)-2,6-dimethylphenol.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzylic carbocation.
Expected Fragmentation:
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M⁺: [C₉H₁₁BrO]⁺
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[M-Br]⁺: Loss of Br• to form the 4-hydroxy-3,5-dimethylbenzyl cation.
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[M-CH₂Br]⁺: Cleavage of the bromomethyl group.
Reactivity and Potential Applications
4-(bromomethyl)-2,6-dimethylphenol is a versatile synthetic intermediate due to its two distinct reactive sites.
Reactivity Profile
The primary reactions of this compound involve nucleophilic substitution at the benzylic carbon and reactions at the phenolic hydroxyl group.
Figure 2. General reactivity of 4-(bromomethyl)-2,6-dimethylphenol.
Applications in Synthesis
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Building Block for Complex Phenols: The benzylic bromide functionality allows for the alkylation of other phenols, leading to the formation of complex bisphenolic and polyphenolic structures.
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Intermediate for Drug Discovery: This compound can serve as a scaffold for the synthesis of novel molecules with potential biological activity. The combination of a phenol and a reactive handle for further modification is a common feature in medicinal chemistry.
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Material Science: Phenolic compounds are precursors to various polymers and resins. The functional groups on this molecule could be utilized to synthesize specialty polymers with tailored properties.
Applications in Drug Development
Currently, there is no specific information available in the public domain linking 4-(bromomethyl)-2,6-dimethylphenol to defined signaling pathways or its direct use in drug development programs. Its utility in this field is primarily as a versatile starting material for the synthesis of more complex, biologically active compounds.
Conclusion
4-(bromomethyl)-2,6-dimethylphenol is a chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected analytical characteristics. The dual functionality of this molecule makes it a valuable tool for the construction of complex molecular architectures, and it represents an interesting starting point for the development of new compounds in materials science and medicinal chemistry. Further research is warranted to fully explore and document the experimental details of its synthesis and reactivity.
